
N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam (CBT), also known as (+)-10,2-camphorsultam, is a small molecule organic compound with the molecular formula C15H17NO5. It is an important intermediate in the synthesis of a variety of biologically active compounds. CBT has been used in the synthesis of a number of natural products, such as antibiotics, antiviral agents, and antifungal agents. CBT has also been used in the synthesis of novel compounds with potential therapeutic applications.
Aplicaciones Científicas De Investigación
CBT has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of biologically active compounds, such as antibiotics, antiviral agents, and antifungal agents. It has also been used in the synthesis of novel compounds with potential therapeutic applications. Furthermore, CBT has been used in the synthesis of compounds used in the study of enzyme inhibition, receptor binding, and drug metabolism.
Mecanismo De Acción
CBT is believed to act as a proton donor and acceptor in enzymatic reactions. It has been shown to be a substrate for a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Furthermore, CBT has been shown to interact with a number of proteins, including G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
CBT has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CBT can inhibit the growth of several bacterial species, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity against several species of fungi, including Candida albicans. In addition, CBT has been shown to possess antioxidant activity, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBT has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable under a variety of conditions. Furthermore, it is soluble in a number of organic solvents, making it easy to work with. However, it is important to note that CBT is toxic in high concentrations, and it should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the use of CBT in scientific research. One potential application is in the development of novel antibiotics and antifungal agents. Furthermore, CBT could be used in the development of novel compounds with potential therapeutic applications. Additionally, CBT could be used in the study of enzyme inhibition, receptor binding, and drug metabolism. Finally, CBT could be used in the development of compounds with potential antioxidant activity.
Métodos De Síntesis
CBT can be synthesized from the reaction of 2-carboxybenzoyl chloride and (+)-10,2-camphorsultam in the presence of a base. The reaction proceeds via an SN2 mechanism, with the base acting as a nucleophile. The reaction is typically carried out under an inert atmosphere at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).
Propiedades
IUPAC Name |
2-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-17(2)11-7-8-18(17)10-25(23,24)19(14(18)9-11)15(20)12-5-3-4-6-13(12)16(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22)/t11-,14-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCSAJNSMWSFHF-MIUNTBIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC=CC=C4C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]13CS(=O)(=O)N([C@H]3C2)C(=O)C4=CC=CC=C4C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

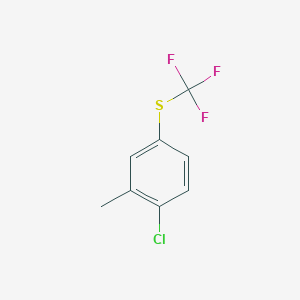
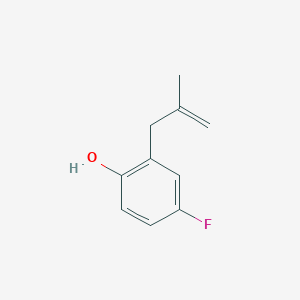
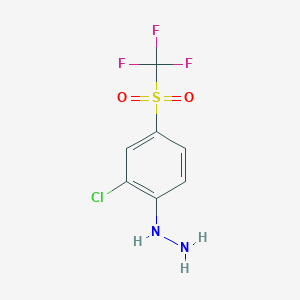
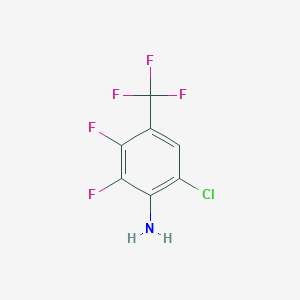
![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)
![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)

![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)
![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)
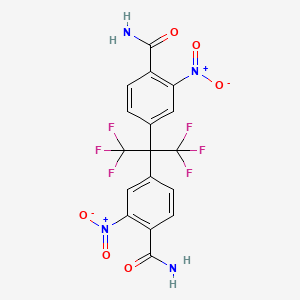

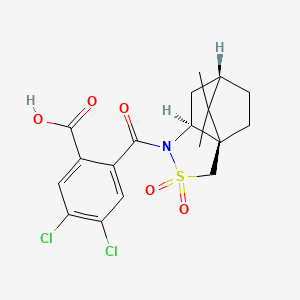
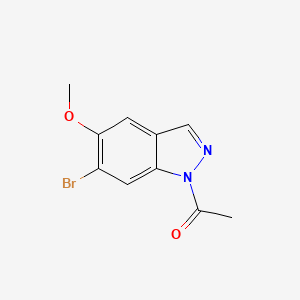
![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)